molecular formula C9H9N3 B1602433 2-(1-methyl-1H-pyrazol-5-yl)pyridine CAS No. 938066-21-8

2-(1-methyl-1H-pyrazol-5-yl)pyridine

Cat. No. B1602433
M. Wt: 159.19 g/mol
InChI Key: PKAIICPQAWUHEE-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-5-yl)pyridine, also known as 2-MPP, is an organic compound with a molecular formula of C5H5N3. It is an aromatic heterocyclic compound containing both a pyridine and pyrazolyl ring. 2-MPP is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, polymers, and other organic compounds. It is also used as a catalyst in the synthesis of various organic compounds.

Scientific Research Applications

1. Herbicide Synthesis

  • Results : The herbicidal activity assays showed that the compounds had an excellent inhibition effect on barnyard grass in greenhouse experiments. Specifically, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) had a herbicidal activity on barnyard grass at 150 g/ha as equal as 300 g/ha quinclorac in fields in 2019 and 2020 .

2. Synthesis of Bioactive Chemicals

  • Methods of Application : Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach have been used for the synthesis of pyrazole nucleus .
  • Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

3. Activation of NAMPT

  • Application Summary : This compound has been used in the activation of Nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the rate-limiting step of the NAD+ salvage pathway. Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
  • Methods of Application : The compound was synthesized and used as a potent NAMPT activator .
  • Results : The compound showed attenuated CYP inhibition, making it a potential candidate for further research in the field of biochemistry .

4. Antileishmanial and Antimalarial Evaluation

  • Methods of Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound .
  • Results : The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

5. Synthesis of Imidazole Containing Compounds

  • Application Summary : This compound has been used in the synthesis of imidazole containing compounds. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
  • Methods of Application : The compound was synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

6. Pyrazole Scaffold Synthesis

  • Application Summary : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . “2-(1-methyl-1H-pyrazol-5-yl)pyridine” is a pyrazole-containing compound.
  • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

2-(2-methylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-12-9(5-7-11-12)8-4-2-3-6-10-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAIICPQAWUHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584172
Record name 2-(1-Methyl-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-5-yl)pyridine

CAS RN

938066-21-8
Record name 2-(1-Methyl-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JS Uber, I Mutikainen, U Turpeinen, P Gamez… - Inorganic Chemistry …, 2007 - Elsevier
Reaction of silver nitrate with the ligand 2-(1-Methyl-1H-pyrazol-5-yl)pyridine (1-mpp) produces a supramolecular material comprising three different types of one-dimensional …
Number of citations: 3 www.sciencedirect.com
J Salinas Uber, Y Vogels, D van den Helder… - 2007 - Wiley Online Library
New pyrazole‐based ligands have been designed, and the catalytic performances of their copper(II) complexes for the [copper/TEMPO]‐mediated oxidation of benzyl alcohol to …
S Sethi, S Jena, PK Das, N Behera - Journal of Molecular Structure, 2019 - Elsevier
The proximity of donor atoms in pyridylpyrazole ligand and the ability of such ligand to function in neutral as well as in deprotonated form allow it to produce a varied range of metal …
Number of citations: 11 www.sciencedirect.com
CJ Helal, EP Arnold, TL Boyden, C Chang… - Journal of Medicinal …, 2017 - ACS Publications
Phosphodiesterase 2A (PDE2A) inhibitors have been reported to demonstrate in vivo activity in preclinical models of cognition. To more fully explore the biology of PDE2A inhibition, we …
Number of citations: 27 pubs.acs.org
Z Hu, FM Kerton - Applied Catalysis A: General, 2012 - Elsevier
A series of tetradentate pyridyl-imine terminated Schiff-base ligands has been investigated for their ability in the catalytic oxidation of alcohols when combined with copper bromide (…
Number of citations: 87 www.sciencedirect.com

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